molecular formula C11H18O4 B1239348 Citreodiol CAS No. 94120-03-3

Citreodiol

Cat. No.: B1239348
CAS No.: 94120-03-3
M. Wt: 214.26 g/mol
InChI Key: VRPFJYGFBAJGLE-NPMAGFNESA-N
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Description

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate is an organic compound with the molecular formula C11H18O4 It is characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citreodiol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and isoprene.

    Reaction Conditions: The key steps involve aldol condensation, followed by selective reduction and protection of hydroxyl groups.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.

    Automation: Automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The conjugated diene system can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Scientific Research Applications

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Citreodiol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and conjugated diene system play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E,4E,6R,7R,9S)-6,7,9-trihydroxy-4-methyldeca-2,4-dienoate: Contains an additional hydroxyl group and a longer carbon chain.

    Methyl (2E,4E,6R,7R,8E,10E)-7-[(tert-butyldimethylsilyl)oxy]-4,6,8,10-tetramethyldodeca-2,4,8,10-tetraenoate: Features a tert-butyldimethylsilyl protecting group and a more complex structure.

Uniqueness

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct reactivity and potential applications. Its relatively simple structure compared to more complex analogs makes it an attractive target for synthetic and mechanistic studies.

Properties

IUPAC Name

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-8(10(13)15-4)6-5-7-11(3,14)9(2)12/h5-7,9,12,14H,1-4H3/b7-5+,8-6+/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFJYGFBAJGLE-NPMAGFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C=CC=C(C)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C)(/C=C/C=C(\C)/C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94120-03-3
Record name Citreodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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